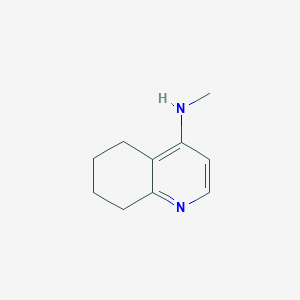

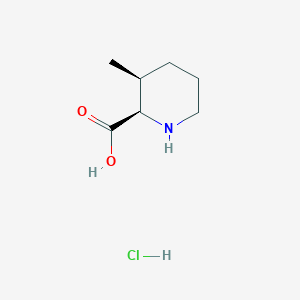

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Descripción general

Descripción

“N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is a chemical compound with the molecular weight of 162.23 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación

One-Pot Synthesis Techniques

One study outlines the one-pot synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using a multi-component reaction that showcases the compound's versatility in organic synthesis (Wan et al., 2011). This method indicates the compound's utility in efficiently forming multiple bonds within a single reaction setup.

Alkylation of α-Amino Nitrile

Another research effort describes the alkylation of α-amino nitrile to synthesize natural alkaloids, demonstrating the compound's role in the synthesis of biologically active molecules (Shahane et al., 2008). This process highlights the compound's potential in medicinal chemistry for the creation of therapeutic agents.

N-Methylation Using CO2 and H2

Research on N-methylation of quinolines, including tetrahydroquinolines, using CO2 and H2, has been reported to achieve high yields, pointing towards sustainable methods in chemical synthesis (He et al., 2017). This approach is significant for its environmental friendliness and efficiency.

Antioxidant Activity

The antioxidant activity of fused heterocyclic compounds, including tetrahydroquinolines, has been evaluated, suggesting potential applications in material science, particularly in enhancing the stability of polymers (Nishiyama et al., 2003). This application is crucial for developing new materials with improved longevity and resistance to oxidative degradation.

Spectroscopic Studies

Spectroscopic studies of substituted tetrahydroquinoline compounds emphasize the compound's relevance in analytical chemistry for characterizing and understanding the structural properties of new chemical entities (Tugcu & Turhan, 2018). Such studies are foundational for the development of new compounds with specific desired properties.

Stereoselective Synthesis

Efforts in stereoselective synthesis of tetrahydroquinoline derivatives highlight the importance of this compound in creating molecules with specific stereochemistry, crucial for pharmaceutical applications where the activity of a drug can significantly depend on its stereochemical configuration (Varma et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that it may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

It is known that the compound’s stereochemistry can significantly impact its biological effect . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in cellular processes.

Result of Action

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has been found to exhibit significant antiproliferative activity against various cancer cell lines . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . These effects suggest that the compound may induce cell death through mechanisms such as apoptosis.

Propiedades

IUPAC Name |

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFXOHUERSGRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)